molecular formula C12H9N3O B13873751 4-imidazo[1,2-a]pyridin-7-yl-1H-pyridin-2-one

4-imidazo[1,2-a]pyridin-7-yl-1H-pyridin-2-one

Cat. No.: B13873751
M. Wt: 211.22 g/mol
InChI Key: AKNJXZBDOLGURV-UHFFFAOYSA-N
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Description

4-imidazo[1,2-a]pyridin-7-yl-1H-pyridin-2-one is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a pyridin-2-one moiety. This compound is part of a broader class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-imidazo[1,2-a]pyridin-7-yl-1H-pyridin-2-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the Sandmeyer reaction, which involves the reaction of C-2 substituted N-(prop-2-yn-1-ylamino)pyridines . Another approach includes the use of radical reactions for direct functionalization .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that can be optimized for yield and purity. These methods may include the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Chemical Reactions Analysis

Types of Reactions

4-imidazo[1,2-a]pyridin-7-yl-1H-pyridin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit a range of biological activities .

Mechanism of Action

The mechanism of action of 4-imidazo[1,2-a]pyridin-7-yl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit the FLT3-ITD and BCR-ABL pathways, which are involved in cancer cell proliferation . The compound may also interact with other cellular pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-imidazo[1,2-a]pyridin-7-yl-1H-pyridin-2-one is unique due to its specific fusion of the imidazo[1,2-a]pyridine core with a pyridin-2-one moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific applications .

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

4-imidazo[1,2-a]pyridin-7-yl-1H-pyridin-2-one

InChI

InChI=1S/C12H9N3O/c16-12-8-9(1-3-14-12)10-2-5-15-6-4-13-11(15)7-10/h1-8H,(H,14,16)

InChI Key

AKNJXZBDOLGURV-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C=C1C2=CC3=NC=CN3C=C2

Origin of Product

United States

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